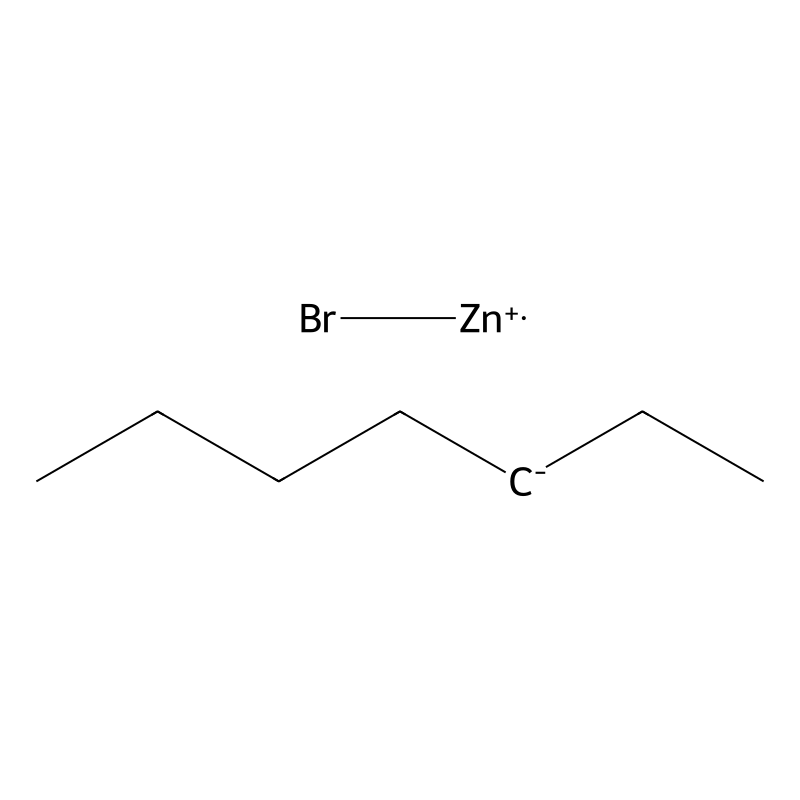1-Ethylpentylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organozinc Reagents in Organic Synthesis
1-Ethylpentylzinc bromide is a type of organozinc compound, containing a zinc (Zn) atom bonded to an ethylpentyl group (C6H13) and a bromine (Br) atom. Organozinc reagents are a class of versatile compounds used extensively in organic synthesis for various transformations. Their reactivity arises from the polarized Zn-C bond, where the carbon atom carries a partial negative charge. This negative charge allows organozinc reagents to act as nucleophiles, readily reacting with electron-deficient species [].
Applications in Carbon-Carbon Bond Formation
One of the primary applications of 1-Ethylpentylzinc bromide is in carbon-carbon bond formation reactions. Due to its nucleophilic nature, it can react with a variety of carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Negishi reaction, employs a palladium (Pd) catalyst to activate the organozinc reagent and facilitate the bond formation []. The Negishi reaction offers a powerful tool for organic chemists to construct complex molecules with precise control over the stereochemistry of the newly formed carbon-carbon bond [].
Functionalization of Unsaturated Carbon-Carbon Bonds
1-Ethylpentylzinc bromide can also participate in reactions with unsaturated carbon-carbon bonds, such as those present in alkenes and alkynes. These reactions often involve a transition metal catalyst, such as palladium or nickel, which activates the unsaturated bond towards nucleophilic attack by the organozinc reagent. This versatility allows for the introduction of various functional groups onto unsaturated molecules, enabling the synthesis of complex organic structures [].
1-Ethylpentylzinc bromide is an organozinc compound characterized by the presence of a zinc atom bonded to an ethyl and a pentyl group, along with a bromide ion. This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. The general formula can be represented as , indicating its composition of seven carbon atoms, fifteen hydrogen atoms, one bromine atom, and one zinc atom.
- Cross-Coupling Reactions: It is commonly used in Suzuki and Negishi coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds. For instance, when reacted with aryl halides, it can yield substituted aromatic compounds.
- Nucleophilic Addition: The organozinc compound acts as a nucleophile, attacking electrophilic centers in carbonyl compounds, leading to the formation of alcohols after hydrolysis.
- Reactions with Electrophiles: It can react with various electrophiles including aldehydes and ketones, facilitating the formation of secondary and tertiary alcohols.
While 1-Ethylpentylzinc bromide itself may not exhibit direct biological activity, its derivatives and the products formed from its reactions have been studied for potential biological applications. For example, compounds synthesized from organozinc reagents often show antimicrobial or anticancer properties due to their ability to modify biological molecules.
The synthesis of 1-Ethylpentylzinc bromide typically involves the reaction of zinc with organic halides:
- Direct Reaction: Zinc metal can be reacted with 1-bromopentane and ethyl iodide in an inert atmosphere (e.g., nitrogen or argon) to produce 1-Ethylpentylzinc bromide. This reaction requires proper stoichiometry and control of temperature to ensure high yields.
- Use of Grignard Reagents: Another method involves the preparation of a Grignard reagent followed by a reaction with zinc bromide. This method allows for greater control over the reaction conditions and purity of the final product.
1-Ethylpentylzinc bromide finds applications in various fields:
- Organic Synthesis: It is primarily used as a reagent in organic synthesis for constructing complex molecules through cross-coupling reactions.
- Material Science: The compound may also be explored for use in developing new materials, particularly in polymer chemistry where organozinc compounds are utilized as catalysts.
- Pharmaceutical Chemistry: Its derivatives are investigated for potential therapeutic applications due to their ability to modify biologically active molecules.
Interaction studies involving 1-Ethylpentylzinc bromide focus on its reactivity with different substrates. These studies help understand how this compound interacts with various electrophiles and nucleophiles, aiding in the design of new synthetic pathways for complex organic molecules. The reactivity profile indicates that it can selectively react under mild conditions, which is advantageous for preserving sensitive functional groups in complex molecules.
Several compounds share structural or functional similarities with 1-Ethylpentylzinc bromide. Here are a few notable examples:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-Butylzinc bromide | Organozinc | Shorter alkyl chain; less steric hindrance |
| 1-Pentylzinc bromide | Organozinc | Similar chain length; different branching |
| Ethylmagnesium bromide | Grignard reagent | Contains magnesium instead of zinc; more reactive |
| Diethylzinc | Organozinc | Two ethyl groups; used in different coupling types |
Uniqueness
1-Ethylpentylzinc bromide's uniqueness lies in its specific chain length and branching which influence its reactivity profile compared to other organozinc compounds. This allows it to participate effectively in specific types of cross-coupling reactions while maintaining stability under various conditions.






